(2,6-Dimethylphenyl)(quinolin-3-yl)methanone
Overview
Description
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone is a compound that features a quinoline moiety attached to a dimethylphenyl group via a methanone linkage. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities . They have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory .
Mode of Action
Quinoline-based compounds are known to participate in both electrophilic and nucleophilic substitution reactions . They form salts with acids and exhibit reactions similar to benzene and pyridine .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways due to their wide range of biological and pharmacological activities .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,6-dimethylbenzoyl chloride with quinoline-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: (2,6-Dimethylphenyl)(quinolin-3-yl)methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of dyes and materials due to its unique structural properties
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
2,6-Dimethylphenyl derivatives: Compounds with similar structural motifs but different functional groups.
Quinoline-3-carbaldehyde derivatives: Compounds with modifications at the 3-position of the quinoline ring
Uniqueness
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone is unique due to the combination of the quinoline and dimethylphenyl moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-quinolin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-14-8-3-4-9-16(14)19-11-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUJKOXJYZGCGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267685 | |
Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-47-0 | |
Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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